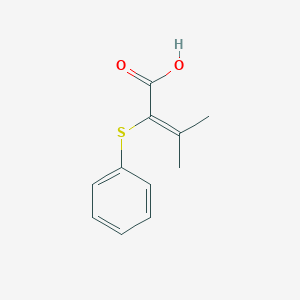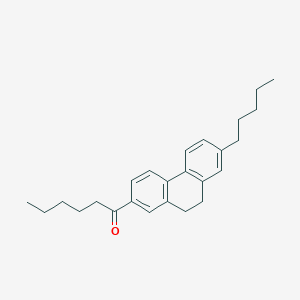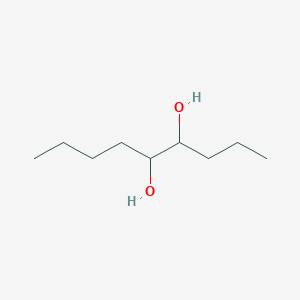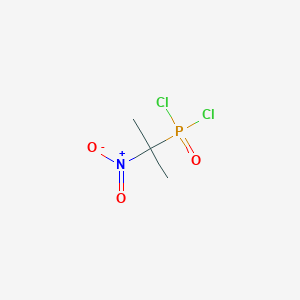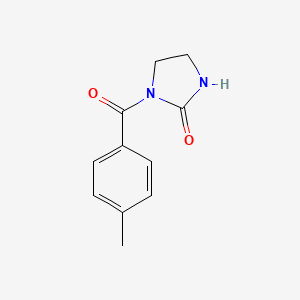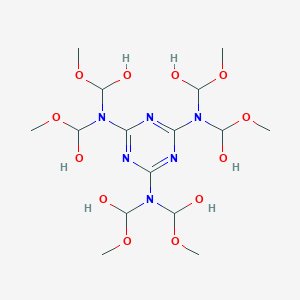
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol): is a complex organic compound characterized by its triazine core and multiple methoxymethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) typically involves the reaction of cyanuric chloride with hexakis(methoxymethanol)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including nucleophilic substitution and condensation reactions, to achieve the final product.
Industrial Production Methods
On an industrial scale, the production of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxymethanol groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
科学的研究の応用
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(ethoxymethanol)
- (1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(propoxymethanol)
Uniqueness
(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis(methoxymethanol) is unique due to its specific methoxymethanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
特性
CAS番号 |
58607-87-7 |
|---|---|
分子式 |
C15H30N6O12 |
分子量 |
486.43 g/mol |
IUPAC名 |
[[4,6-bis[bis[hydroxy(methoxy)methyl]amino]-1,3,5-triazin-2-yl]-[hydroxy(methoxy)methyl]amino]-methoxymethanol |
InChI |
InChI=1S/C15H30N6O12/c1-28-10(22)19(11(23)29-2)7-16-8(20(12(24)30-3)13(25)31-4)18-9(17-7)21(14(26)32-5)15(27)33-6/h10-15,22-27H,1-6H3 |
InChIキー |
KNJZWIDVVAHAFW-UHFFFAOYSA-N |
正規SMILES |
COC(N(C1=NC(=NC(=N1)N(C(O)OC)C(O)OC)N(C(O)OC)C(O)OC)C(O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
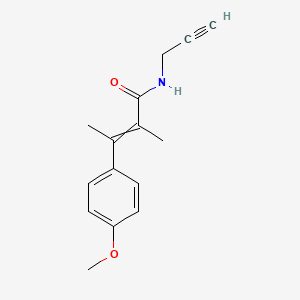

![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
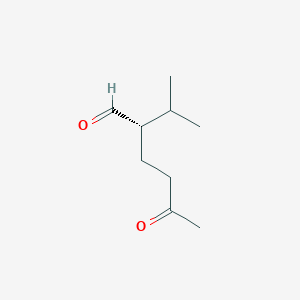
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)

